Cas no 18241-31-1 (Bis(4-methylbenzyl) oxalate)

Bis(4-methylbenzyl) oxalate is a diester compound derived from oxalic acid and 4-methylbenzyl alcohol. It is characterized by its stable crystalline structure and moderate solubility in organic solvents. The presence of methyl groups on the benzyl moieties enhances its thermal stability and resistance to hydrolysis compared to unsubstituted benzyl oxalate derivatives. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of specialty polymers and fine chemicals. Its well-defined molecular structure and consistent purity make it suitable for applications requiring precise stoichiometric control. The product is typically handled under standard laboratory conditions, with minimal sensitivity to ambient moisture.
Bis(4-methylbenzyl) oxalate structure
Bis(4-methylbenzyl) oxalate structure
商品名:Bis(4-methylbenzyl) oxalate
CAS番号:18241-31-1
MF:C18H18O4
メガワット:298.3331
MDL:MFCD00266809
CID:188752

Bis(4-methylbenzyl) oxalate 化学的及び物理的性質

名前と識別子

    • Bis(4-methylbenzyl) oxalate
    • bis[(4-methylphenyl)methyl] oxalate
    • C18H18O4
    • Ethanedioic acid,1,2-bis[(4-methylphenyl)methyl] ester
    • bis(4-methylbenzyl) ethanedioate
    • Ethanedioicacid,bis(4-methylphenyl)ester
    • Di(4-methylbenzyl) oxalate
    • Di-p-methylbenzyl oxalate
    • HS 3520
    • HS 3520R-N
    • Oxalic acid di(p-methylbenzyl) ester
    • Ethanedioic acid, bis[(4-methylphenyl)methyl] ester
    • Ethanedioic acid, bis((4-methylphenyl)methyl) ester
    • Ethanedioic acid, 1,2-bis((4-methylphenyl)methyl) ester
    • Bis(p-methylbenzyl)oxalate
    • Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester
    • di(p-methylbenzyl)oxalat
    • Bis(4-methylbenzyl)oxalate
    • KSC497I1R
    • Bis-(4-methylbenzyl)-oxalate
    • Oxalic acid
    • MDL: MFCD00266809
    • インチ: 1S/C18H18O4/c1-13-3-7-15(8-4-13)11-21-17(19)18(20)22-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
    • InChIKey: FPFZBTUMXCSRLU-UHFFFAOYSA-N
    • ほほえんだ: O(C(C(=O)OC([H])([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])=O)C([H])([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 298.12054
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 327
  • トポロジー分子極性表面積: 52.6

じっけんとくせい

  • 密度みつど: 1.167±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: ほとんど溶けない(0.025 g/l)(25ºC)、
  • PSA: 52.6

Bis(4-methylbenzyl) oxalate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B305242-1g
Bis[(4-Methylphenyl)Methyl] Oxalate
18241-31-1 ≥97%
1g
¥178.00 2021-05-25
Alichem
A019139317-25g
Bis(4-methylbenzyl) oxalate
18241-31-1 95%
25g
$274.40 2023-09-02
1PlusChem
1P0024BZ-25g
Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester
18241-31-1 97%
25g
$12.00 2024-06-18
1PlusChem
1P0024BZ-5g
Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester
18241-31-1 97%
5g
$5.00 2024-06-18
Ambeed
A443059-100g
Bis(4-methylbenzyl) oxalate
18241-31-1 97%
100g
$50.0 2024-04-22
Crysdot LLC
CD12102941-100g
Bis(4-methylbenzyl) oxalate
18241-31-1 95+%
100g
$840 2024-07-24
Crysdot LLC
CD12102941-5g
Bis(4-methylbenzyl) oxalate
18241-31-1 95+%
5g
$80 2024-07-24
eNovation Chemicals LLC
D952755-5g
Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester
18241-31-1 97%
5g
$55 2024-06-07
eNovation Chemicals LLC
D952755-5g
Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester
18241-31-1 97%
5g
$55 2025-02-25
eNovation Chemicals LLC
D626625-5g
Bis[(4-Methylphenyl)Methyl] Oxalate
18241-31-1 97%
5g
$120 2024-05-23

Bis(4-methylbenzyl) oxalate 関連文献

Bis(4-methylbenzyl) oxalateに関する追加情報

Bis(4-methylbenzyl) Oxalate: A Comprehensive Overview

Bis(4-methylbenzyl) oxalate, also known by its CAS number CAS No. 18241-31-1, is a compound of significant interest in various chemical and pharmaceutical applications. This compound, which belongs to the class of oxalates, has garnered attention due to its unique chemical properties and potential uses in diverse fields. Recent advancements in chemical synthesis and materials science have further highlighted its versatility and importance in modern research.

The molecular structure of bis(4-methylbenzyl) oxalate comprises two benzyl groups substituted with methyl moieties, connected through an oxalate bridge. This configuration imparts the compound with distinct physical and chemical properties, making it suitable for applications ranging from drug delivery systems to advanced materials development. The methyl substitution on the benzyl groups enhances the compound's stability and solubility, which are critical factors in many industrial processes.

Recent studies have explored the role of bis(4-methylbenzyl) oxalate in the synthesis of biodegradable polymers. Researchers have found that this compound can serve as a precursor for producing environmentally friendly materials, addressing the growing demand for sustainable solutions in packaging and biomedical applications. The ability of this compound to undergo controlled polymerization reactions has opened new avenues for its use in creating materials with tailored mechanical and degradation properties.

In addition to its role in polymer synthesis, bis(4-methylbenzyl) oxalate has been investigated for its potential in drug delivery systems. Its unique structure allows for the encapsulation of bioactive molecules, enabling targeted drug release mechanisms. Recent findings suggest that this compound can enhance the bioavailability of certain drugs by protecting them from premature degradation during transit through the gastrointestinal tract.

The synthesis of bis(4-methylbenzyl) oxalate typically involves a two-step process: first, the preparation of the benzyl alcohol derivative, followed by esterification with oxalic acid. This method ensures high purity and yield, making it suitable for large-scale production. Innovations in catalytic systems have further optimized this process, reducing production costs and improving efficiency.

From an environmental perspective, bis(4-methylbenzyl) oxalate demonstrates favorable biodegradation characteristics under specific conditions. Studies indicate that it can be effectively broken down by microbial activity, minimizing its environmental footprint. This property is particularly advantageous in applications where eco-friendliness is a priority.

In conclusion, bis(4-methylbenzyl) oxalate, with its CAS number CAS No. 18241-31-1, stands as a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key material in both academic research and industrial production. As research continues to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.

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